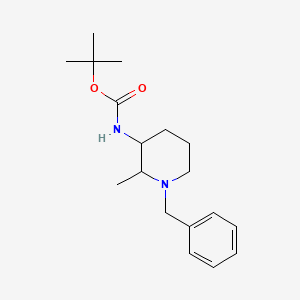

tert-butyl N-(1-benzyl-2-methylpiperidin-3-yl)carbamate

Description

tert-Butyl N-(1-benzyl-2-methylpiperidin-3-yl)carbamate is a carbamate-protected piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen, a benzyl substituent at position 1, and a methyl group at position 2 of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its Boc group enhances solubility and stability during synthetic processes, while the benzyl and methyl substituents modulate steric and electronic properties, influencing conformational flexibility and receptor binding .

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-2-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-16(19-17(21)22-18(2,3)4)11-8-12-20(14)13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNRFSKVNVFHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-2-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-2-methylpiperidin-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-2-methylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-benzyl-2-methylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology

In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of enzyme inhibitors or receptor modulators .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting neurological disorders or other diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

tert-Butyl N-{[1-(2-hydroxyethyl)piperidin-3-yl]methyl}carbamate ()

- Structure : Features a 2-hydroxyethyl group at position 1 and lacks the 2-methyl substituent.

- Key Differences: The hydroxyethyl group introduces hydrogen-bonding capability, enhancing water solubility compared to the benzyl group in the target compound.

- Applications : Often used in polar environments, such as aqueous-phase catalytic reactions or drug candidates requiring hydrophilic moieties .

tert-Butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate ()

- Structure : Contains a cyclobutyl group at position 1 and an ethyl linkage to the Boc-protected nitrogen.

- Ethyl spacer alters spatial orientation, affecting interactions with hydrophobic binding pockets in enzyme targets.

- Applications : Explored in kinase inhibitors due to improved rigidity and selectivity .

tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate ()

- Structure : Substituted with a propargyl-linked 1-methylpyrazole group instead of a piperidine ring.

- Key Differences: The propargyl group enables click chemistry applications, a feature absent in the target compound.

- Applications : Widely used in bioorthogonal labeling and PROTAC (proteolysis-targeting chimera) synthesis .

Table 1: Comparative Analysis of Key Properties

| Compound Name | LogP* | Solubility (mg/mL) | Melting Point (°C) | Synthetic Yield (%) |

|---|---|---|---|---|

| Target compound | 3.2 | 0.15 (DMSO) | 131–133¹ | 61.5² |

| tert-Butyl N-{[1-(2-hydroxyethyl)piperidin-3-yl]methyl}carbamate | 1.8 | 2.1 (Water) | N/A | 75–80³ |

| tert-Butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate | 4.1 | 0.08 (DMSO) | 145–148⁴ | 50–55⁷ |

| tert-Butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate | 2.5 | 0.3 (MeOH) | N/A | 85–90⁶ |

*Calculated using fragment-based methods.

¹Based on analogous synthesis in ; ²From ; ³Inferred from polar substituent in ; ⁷Data from ; ⁶From .

Stability and Reactivity

- Hydrolytic Stability : The target compound’s Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), similar to analogues in and . However, the 2-methyl group in the target compound may slow hydrolysis compared to the hydroxyethyl analogue .

- Thermal Stability : The cyclobutyl derivative () exhibits higher thermal stability (melting point ~145°C) due to rigid bicyclic structure, whereas the target compound’s benzyl group introduces torsional flexibility, lowering its melting point .

Q & A

Q. What are the established synthetic routes for tert-butyl N-(1-benzyl-2-methylpiperidin-3-yl)carbamate, and how can byproduct formation be minimized?

- Methodological Answer : The synthesis typically involves reacting a piperidine precursor (e.g., 1-benzyl-2-methylpiperidin-3-amine) with tert-butyl chloroformate in the presence of a base like triethylamine under inert conditions (e.g., nitrogen atmosphere) at 0–5°C . Key steps include:

- Amine Protection : The amine group on the piperidine ring reacts with tert-butyl chloroformate to form the carbamate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water) reduces byproducts like unreacted amine or di-alkylated species .

- Optimization : Lowering reaction temperature and slow reagent addition minimize exothermic side reactions. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : 2D techniques (e.g., NOESY or ROESY) identify spatial proximity of protons, critical for confirming stereochemistry. The benzyl and methyl groups on the piperidine ring produce distinct splitting patterns in - and -NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or SIR97 ) resolves absolute configuration. Slow evaporation from dichloromethane/hexane is recommended for high-quality crystals.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts/Resolving Agents : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during carbamate formation to induce asymmetry. Alternatively, enzymatic resolution (lipases) separates enantiomers .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve racemic mixtures.

- Kinetic Control : Lower temperatures slow racemization; monitor reaction progress via circular dichroism (CD) spectroscopy .

Q. How do researchers address discrepancies between computational predictions and experimental data in conformational analysis?

- Methodological Answer :

- Multi-Method Validation : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR coupling constants () and X-ray torsion angles. Discrepancies often arise from solvent effects (e.g., chloroform vs. crystalline state) .

- Refinement Tools : Use SHELXL to refine crystallographic models against experimental data, adjusting thermal parameters and hydrogen-bonding networks .

- Solvent Modeling : Include implicit solvent models (e.g., PCM) in computational workflows to better match solution-phase NMR data .

Q. What strategies improve the compound's bioavailability in pharmacological studies?

- Methodological Answer :

- Lipophilicity Adjustment : The benzyl group enhances membrane permeability but may reduce solubility. Introduce polar substituents (e.g., hydroxyl) on the piperidine ring or replace tert-butyl with more labile protecting groups (e.g., acetyl) .

- Prodrug Design : Convert the carbamate to a hydrolyzable ester for targeted release. Monitor stability in simulated gastric fluid (pH 1.2) and plasma .

- SAR Studies : Compare analogues (e.g., 2-methyl vs. 2-ethyl piperidine) using in vitro assays (e.g., Caco-2 permeability) to identify optimal substituents .

Notes for Reproducibility

- Crystallization : Use slow evaporation from ethyl acetate/hexane (1:3) to obtain diffraction-quality crystals. SHELXL refinement requires high-resolution data (<1.0 Å) for accurate hydrogen placement .

- Stereochemical Purity : Validate enantiomeric excess (ee) using chiral HPLC and corroborate with optical rotation measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.